4-Chlorobenzyl-2,5-dimethylpiperazine

sigma receptor CNS ligand binding affinity

Choose 4-Chlorobenzyl-2,5-dimethylpiperazine for its unique, dual-target profile. Its 2,5-dimethyl substitution ensures potent sigma-2 receptor binding (Ki 33 nM) and GPR35 agonism (IC50 60 nM), absent in simpler benzylpiperazines. This compound's low CYP3A4 inhibition (>25,000 nM IC50) improves metabolic stability for ADME studies. The distinct InChI Key (ZXMDXHSKGRSJGC-UHFFFAOYSA-N) guarantees analytical specificity, making it an ideal reference standard for LC-MS/NMR method development in complex matrices.

Molecular Formula C13H19ClN2
Molecular Weight 238.75 g/mol
Cat. No. B8677476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzyl-2,5-dimethylpiperazine
Molecular FormulaC13H19ClN2
Molecular Weight238.75 g/mol
Structural Identifiers
SMILESCC1CNC(CN1CC2=CC=C(C=C2)Cl)C
InChIInChI=1S/C13H19ClN2/c1-10-8-16(11(2)7-15-10)9-12-3-5-13(14)6-4-12/h3-6,10-11,15H,7-9H2,1-2H3
InChIKeyZXMDXHSKGRSJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-Chlorobenzyl-2,5-dimethylpiperazine: A Differentiated Sigma-2 and GPR35 Ligand


4-Chlorobenzyl-2,5-dimethylpiperazine is a disubstituted piperazine derivative that functions as a potent ligand for sigma receptors and GPR35 [1][2]. Its core structure features a 2,5-dimethylpiperazine ring bearing a 4-chlorobenzyl substituent, a combination that confers a distinct pharmacological profile compared to unsubstituted or mono-substituted piperazine analogs [3]. This compound is supplied as a research‑grade material with a typical purity of 95% and a molecular formula of C13H19ClN2 (MW: 238.75 g/mol) . Its primary research applications are in neuroscience and immunology, where its selective binding to sigma-2 receptors and agonism at GPR35 are leveraged to probe specific disease mechanisms.

Why 4-Chlorobenzyl-2,5-dimethylpiperazine Cannot Be Replaced by Generic 4-Benzylpiperazines


Simple substitution with a generic 4‑benzylpiperazine, such as 1‑(4‑chlorobenzyl)piperazine, fails to recapitulate the precise biological profile of 4‑Chlorobenzyl‑2,5‑dimethylpiperazine [1]. The addition of the 2,5‑dimethyl groups on the piperazine ring profoundly alters both target affinity and metabolic stability. For example, while the non‑methylated analog 1‑(4‑chlorobenzyl)piperazine is known primarily as a serotonin reuptake inhibitor, its activity at sigma receptors is significantly lower or unreported, and its susceptibility to CYP3A4‑mediated N‑dealkylation is a well‑characterized liability [2][3]. In contrast, the 2,5‑dimethyl substitution pattern in the target compound is associated with nanomolar binding to the sigma‑2 receptor and reduced CYP3A4 inhibition, offering a distinct pharmacological fingerprint that cannot be achieved through generic analog substitution [4].

Quantitative Differentiators for 4-Chlorobenzyl-2,5-dimethylpiperazine vs. In‑Class Analogs


Sigma-2 Receptor Binding Affinity: 4-Chlorobenzyl-2,5-dimethylpiperazine vs. 1-(4-Chlorobenzyl)piperazine

4-Chlorobenzyl-2,5-dimethylpiperazine exhibits a binding affinity (Ki) of 33 nM for the human sigma‑2 receptor, as measured by displacement of [3H]‑DTG in HEK cell membranes [1]. In contrast, the non‑methylated comparator 1‑(4‑chlorobenzyl)piperazine lacks reported sigma‑2 binding data, and its primary documented activity is as a serotonin reuptake inhibitor with an IC50 in the micromolar range [2]. This 33 nM affinity for sigma‑2 represents a clear and quantifiable differentiation, establishing the target compound as a potent sigma‑2 ligand while the comparator is not characterized for this target.

sigma receptor CNS ligand binding affinity

GPR35 Agonist Potency: 4-Chlorobenzyl-2,5-dimethylpiperazine Demonstrates Nanomolar Activity

In a functional assay using human HT‑29 cells, 4‑Chlorobenzyl‑2,5‑dimethylpiperazine acts as a GPR35 agonist with an IC50 of 60 nM, measured via desensitization of zaprinast‑induced dynamic mass redistribution (DMR) [1]. This is a specific, quantitative activity that distinguishes it from many other piperazine derivatives, including the comparator 1‑(4‑chlorobenzyl)piperazine, which has no reported GPR35 activity. This 60 nM IC50 provides a clear, assay‑defined metric for its potency at this orphan GPCR, a target implicated in inflammatory and cardiovascular diseases [2].

GPR35 immunology agonist

Reduced CYP3A4 Inhibition: A Favorable Drug Metabolism Profile for 4-Chlorobenzyl-2,5-dimethylpiperazine

In a panel of cytochrome P450 (CYP) inhibition assays using human liver microsomes, 4‑Chlorobenzyl‑2,5‑dimethylpiperazine exhibited minimal inhibition of CYP3A4, with an IC50 value exceeding 25,000 nM [1]. This is a critical differentiator, as many arylpiperazine derivatives are known to undergo extensive CYP3A4‑dependent N‑dealkylation, a major metabolic pathway that can lead to variable pharmacokinetics and drug‑drug interactions [2]. The high IC50 for CYP3A4 suggests that this compound has a lower potential for metabolic interactions compared to unsubstituted benzylpiperazines, which are more susceptible to this route of clearance.

CYP inhibition drug metabolism ADME

Application Scenarios for 4-Chlorobenzyl-2,5-dimethylpiperazine Based on Quantitative Differentiation


Sigma-2 Receptor Probe for CNS and Cancer Research

This compound's 33 nM Ki for the sigma‑2 receptor makes it a validated tool for investigating sigma‑2‑mediated pathways in neurological disorders (e.g., neuroprotection, pain) and cancer (e.g., tumor imaging, proliferation) [1]. Its potency is directly comparable to other research‑grade sigma‑2 ligands and provides a clear advantage over non‑selective piperazines.

GPR35 Agonist for Inflammatory and Cardiovascular Studies

The compound's 60 nM IC50 for GPR35 agonism enables specific probing of this orphan GPCR's role in inflammation, immune cell trafficking, and cardiovascular function [2]. This activity is not shared by the common analog 1‑(4‑chlorobenzyl)piperazine, making it a unique tool for GPR35‑focused research.

Lead Optimization Scaffold with Favorable Metabolic Profile

The >25,000 nM IC50 against CYP3A4 indicates a low potential for metabolic drug‑drug interactions, making this compound a more attractive starting point for lead optimization than benzylpiperazines that are extensively N‑dealkylated by CYP3A4 [3]. This feature is particularly valuable in early‑stage drug discovery programs where ADME properties are critical.

Reference Standard for Analytical Method Development

The compound's unique combination of a 2,5‑dimethylpiperazine core and a 4‑chlorobenzyl group provides a distinct chromatographic and mass spectrometric signature (InChI Key: ZXMDXHSKGRSJGC‑UHFFFAOYSA‑N). This makes it a suitable reference standard for developing and validating analytical methods (e.g., LC‑MS, NMR) to detect and quantify this specific scaffold in complex biological matrices .

Quote Request

Request a Quote for 4-Chlorobenzyl-2,5-dimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.